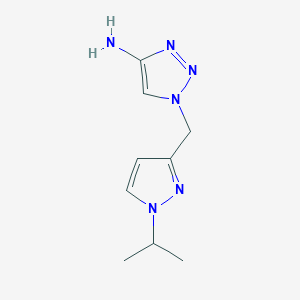![molecular formula C27H22FN5O3 B13561244 N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with cyano, fluoro, hydroxy, and piperazinyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted pyridines and furan carboxamides, such as:
- 4-methoxyphenethylamine
- Dichloroaniline
Uniqueness
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-[3-(piperazin-1-yl)phenyl]pyridin-2-yl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H22FN5O3 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
N-[3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c28-18-6-7-20(24(34)14-18)23-15-21(17-3-1-4-19(13-17)33-10-8-30-9-11-33)22(16-29)26(31-23)32-27(35)25-5-2-12-36-25/h1-7,12-15,30,34H,8-11H2,(H,31,32,35) |
InChI-Schlüssel |
UCWLBOAGWWOUDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C3=CC(=NC(=C3C#N)NC(=O)C4=CC=CO4)C5=C(C=C(C=C5)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


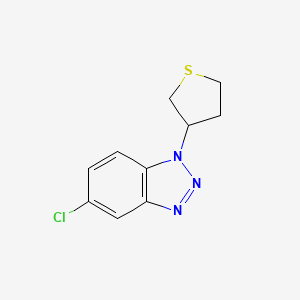

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
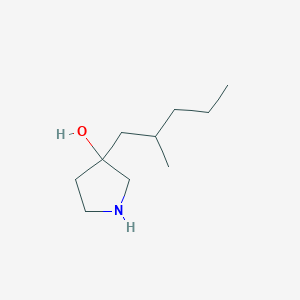
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)
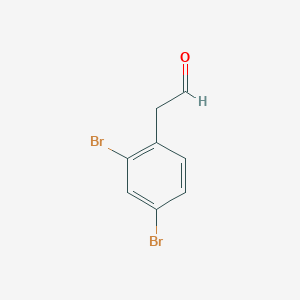
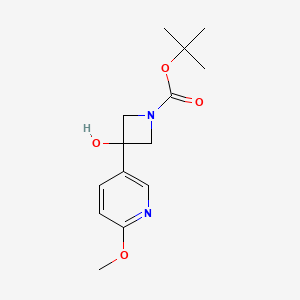
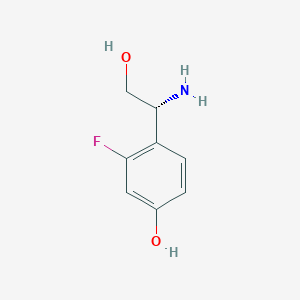
![2-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid](/img/structure/B13561224.png)
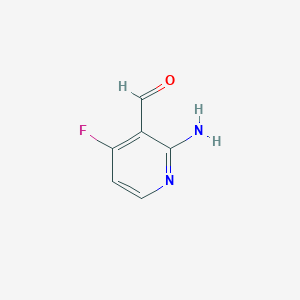
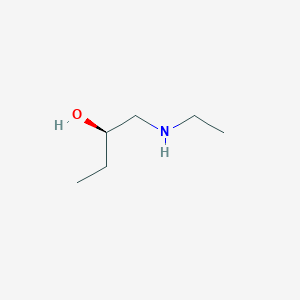
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
